Heptylphosphonic Acid

描述

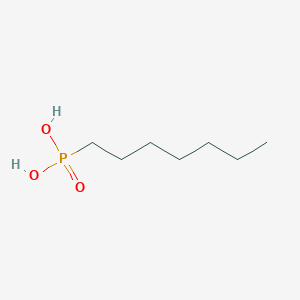

Heptylphosphonic acid is an organophosphorus compound with the chemical formula C7H17O3P. It is characterized by a heptyl group attached to a phosphonic acid moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant, chelating agent, and ligand in metal-catalyzed reactions .

准备方法

Synthetic Routes and Reaction Conditions: Heptylphosphonic acid can be synthesized through several methods. One common approach involves the esterification of heptanol with phosphorous acid, followed by hydrolysis to yield the desired product. Another method includes the reaction of heptyl bromide with triethyl phosphite, followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by hydrolysis . This method is favored for its high yield and mild reaction conditions.

化学反应分析

Types of Reactions: Heptylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it to heptylphosphinic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: this compound oxides.

Reduction: Heptylphosphinic acid.

Substitution: Various substituted phosphonic acids.

科学研究应用

Heptylphosphonic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of heptylphosphonic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it effective in catalysis and as a chelating agent. In biological systems, it can interact with metal ions, influencing various biochemical pathways .

相似化合物的比较

Octylphosphonic Acid: Similar in structure but with an octyl group instead of a heptyl group.

Hexylphosphonic Acid: Contains a hexyl group, making it slightly less hydrophobic than heptylphosphonic acid.

Methylphosphonic Acid: Much smaller and less hydrophobic, used in different applications.

Uniqueness: this compound’s unique combination of a moderately long alkyl chain and a phosphonic acid group gives it a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions sets it apart from shorter or longer chain phosphonic acids .

生物活性

Heptylphosphonic acid, a member of the phosphonic acid family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a heptyl group attached to a phosphonic acid functional group. The general formula can be represented as:

The synthesis of this compound typically involves the phosphonylation of heptyl bromides or other alkyl halides using phosphorus-containing reagents. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of long-chain n-alkylphosphonic acids, including this compound .

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that phosphonic acids, including heptyl derivatives, can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for these compounds vary widely depending on the specific cell line tested, with some showing potent activity at low micromolar concentrations .

2.2 Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Phosphonates are known to interfere with microbial metabolism, and studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of phosphonate metabolism in microbial cells .

2.3 Herbicidal Activity

The herbicidal potential of this compound has been assessed in agricultural settings. It has shown effectiveness against specific weed species, with studies indicating a dose-dependent response in herbicide efficacy. The compound's structure allows for enhanced penetration into plant tissues, leading to increased biological activity compared to shorter-chain analogs .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | High | 10 - 100 | |

| Antimicrobial | Moderate | 50 - 200 | |

| Herbicidal | High | 20 - 60 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It acts as an inhibitor for key enzymes involved in nucleotide metabolism.

- Membrane Disruption : The hydrophobic nature of the heptyl group aids in disrupting microbial membranes.

- Cell Signaling Interference : Phosphonates can mimic natural phosphate compounds, interfering with cellular signaling pathways crucial for cancer cell survival.

5. Conclusion

This compound demonstrates promising biological activities across various domains, including anticancer, antimicrobial, and herbicidal effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential applications in pharmaceuticals and agriculture.

属性

IUPAC Name |

heptylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFLSRDMGNZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-16-8 | |

| Record name | Heptylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential advantages of using heptylphosphonic acid derivatives in PEM fuel cells compared to traditional sulfonated polymers?

A1: [] this compound functionalized compounds exhibit promising properties for PEM fuel cells, especially at intermediate temperatures (T < 200 °C) and low humidification, compared to traditional sulfonated polymers. This is due to their ability to maintain satisfactory proton conductivity even in a water-free state. This characteristic stems from the nature of phosphonic acid groups, which can facilitate proton transfer even in the absence of extensive water networks. Moreover, they demonstrate comparatively high thermo-oxidative and electrochemical stability, crucial factors for long-term fuel cell operation. Additionally, their moderate water uptake prevents excessive swelling and maintains structural integrity while still allowing for reasonable conductivity at room temperature. This combination of properties makes them a potentially attractive alternative to sulfonated polymers in specific PEM fuel cell applications. You can find more information on this in the study by Schuster et al. []

Q2: Can you describe the polymerization behavior of a methacrylated derivative of this compound?

A2: [] 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1) is a polymerizable derivative of this compound synthesized for potential use in self-etch adhesives. Research shows that M1 readily undergoes homopolymerization and copolymerization with methyl methacrylate (MMA) through a free radical mechanism initiated by azobisisobutyronitrile (AIBN) []. The polymerization kinetics resemble that of MMA, suggesting a primarily termination by disproportionation. This characteristic polymerization behavior allows for controlled synthesis of polymers containing the functional this compound moiety, opening possibilities for various material applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。